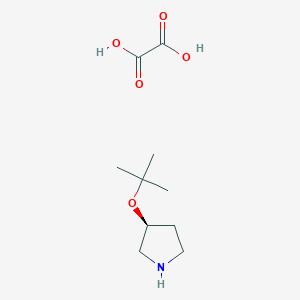

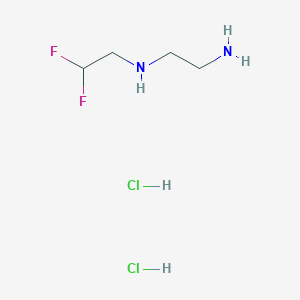

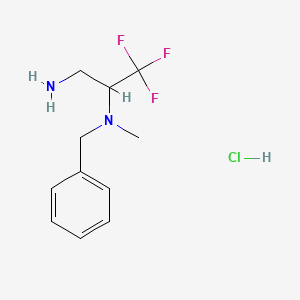

(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pyrrolidine Derivatives in Drug Discovery

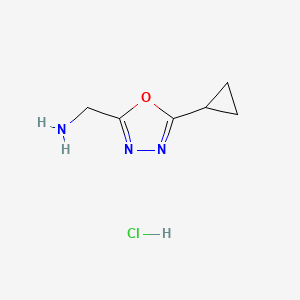

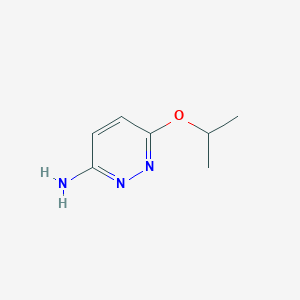

Pyrrolidine and its derivatives, such as (3S)-3-(tert-butoxy)pyrrolidine, have garnered significant interest in drug discovery due to their versatility as scaffolds for biologically active compounds. The saturated five-membered ring structure of pyrrolidine offers efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. These features have led to the development of a wide range of bioactive molecules with target selectivity. Researchers have focused on synthetic strategies for ring construction and functionalization of preformed pyrrolidine rings, highlighting the importance of stereoisomerism and spatial orientation of substituents in achieving diverse biological profiles. This comprehensive analysis underscores the potential of pyrrolidine derivatives in designing new compounds across various therapeutic areas (Li Petri et al., 2021).

Oxalic Acid in Atmospheric Aerosols

Oxalic acid plays a pivotal role in atmospheric chemistry, particularly within aerosols. It is the most abundant and ubiquitous diacid, primarily formed via atmospheric oxidation of higher homologues and pollution-derived organic precursors. The presence of oxalic acid in aerosols is significant due to its impact on cloud condensation nuclei properties and potential effects on climate forcing. Studies have explored its molecular distributions, sources, formation pathways, and geographical variability, offering insights into its environmental significance. The formation and aging process of oxalic acid, including isotopic analyses, provide valuable information for understanding atmospheric aging and photochemical oxidation processes (Kawamura & Bikkina, 2016).

Applications in Synthesis of N-Heterocycles

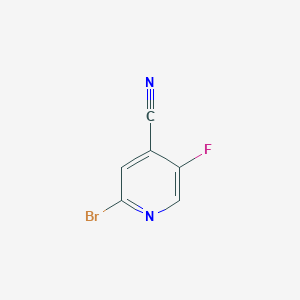

Chiral sulfinamides, including tert-butanesulfinamide, are renowned chiral auxiliaries in the stereoselective synthesis of amines and N-heterocycles. Tert-butanesulfinamide, in particular, has emerged as a crucial reagent in asymmetric synthesis, facilitating the creation of structurally diverse piperidines, pyrrolidines, and azetidines. These compounds are foundational elements in many natural products and pharmaceuticals, demonstrating the significant role of tert-butanesulfinamide in modern synthetic chemistry (Philip et al., 2020).

Eigenschaften

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMXVLLXTWMPDA-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@H]1CCNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379352.png)

![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)

![Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride](/img/structure/B1379361.png)

![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)